N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 941960-00-5
VCID: VC5830458
InChI: InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-12-16(9-10-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23)
SMILES: CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Molecular Formula: C19H20N2O3
Molecular Weight: 324.38

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

CAS No.: 941960-00-5

Cat. No.: VC5830458

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide - 941960-00-5

Specification

CAS No. 941960-00-5
Molecular Formula C19H20N2O3
Molecular Weight 324.38
IUPAC Name N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide
Standard InChI InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-12-16(9-10-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23)
Standard InChI Key OYESXOUTGVRNLT-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s IUPAC name, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide, reflects its hybrid structure . Key features include:

  • A tetrahydroquinoline ring system with an acetyl group at the 1-position.

  • A phenoxyacetamide substituent at the 6-position.

  • A molecular weight of 324.4 g/mol, as confirmed by PubChem .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight324.38 g/mol
CAS Registry Number941960-00-5
InChI KeyComputed as per PubChem

Structural Features

The tetrahydroquinoline moiety introduces partial saturation in the heterocyclic ring, enhancing conformational flexibility compared to fully aromatic quinoline derivatives. The acetyl group at position 1 may influence metabolic stability, while the phenoxyacetamide side chain could modulate solubility and target binding . X-ray crystallography or NMR data for this specific compound are unavailable, but computational models suggest a planar acetamide group and a twisted phenoxy moiety .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide likely involves multi-step reactions, drawing from methodologies used for analogous tetrahydroquinoline derivatives . A plausible route includes:

  • Skraup Reaction: Formation of the tetrahydroquinoline core from a substituted aniline precursor, using acetone and iodine under acidic conditions .

  • N-Acetylation: Treatment with acetyl chloride in pyridine or dichloromethane to introduce the acetyl group .

  • Phenoxyacetamide Coupling: Reaction of the 6-amino intermediate with phenoxyacetyl chloride, mediated by coupling agents like HATU or TBTU .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
Tetrahydroquinoline FormationAcetone, iodine, MgSO4\text{MgSO}_4, 80–100°CCatalyst concentration, temperature control
N-AcetylationAcetyl chloride, pyridine, room temperatureSolvent polarity, base selection
Amide Bond FormationPhenoxyacetyl chloride, HATU, DIPEA, DMFStoichiometry, reaction time

Purification and Characterization

Post-synthesis purification typically employs column chromatography or recrystallization. Purity assessment via HPLC or LC-MS is critical, given the compound’s potential use in pharmacological studies.

Biological Activities and Mechanistic Insights

Mechanistic Hypotheses

Molecular docking studies predict that the acetyl group stabilizes interactions with enzyme active sites, while the phenoxy moiety may engage in π-π stacking with aromatic residues. The compound’s moderate logP value (~3.5, estimated) suggests balanced lipophilicity for membrane permeability .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Key Analogues

CompoundStructural DifferenceBioactivity
2-(4-Fluorophenyl)-N-(1-(phenylsulfonyl)-THQ-6-yl)acetamideFluorophenyl and sulfonyl groupsEnhanced receptor selectivity
TSH Receptor Antagonists Substituents at 4-positionThyroid hormone modulation

The absence of a sulfonyl or fluorine group in N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may reduce off-target effects but limit potency against specific targets .

Research Gaps and Future Directions

  • In Vitro Profiling: Cytotoxicity, kinase inhibition, and antimicrobial assays.

  • ADMET Studies: Pharmacokinetic and toxicity profiling.

  • Structural Optimization: Introducing halogens or sulfonamides to enhance activity.

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